Product packaging for 6-Butoxynaphthalene-2-boronic acid(Cat. No.:CAS No. 145369-28-4)

6-Butoxynaphthalene-2-boronic acid

Cat. No.: B131615
CAS No.: 145369-28-4
M. Wt: 244.1 g/mol
InChI Key: IKDHTYIAXFUCTR-UHFFFAOYSA-N
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Description

Significance of Arylboronic Acids as Versatile Synthons and Functional Molecules

Arylboronic acids are a class of organic compounds characterized by an aryl group and a boronic acid moiety (-B(OH)₂). They are renowned for their role as versatile synthons in modern organic synthesis. wikipedia.org A synthon is a conceptual unit within a molecule that represents a potential starting material for its synthesis. wikipedia.org Arylboronic acids perfectly embody this concept, serving as key building blocks for the formation of carbon-carbon and carbon-heteroatom bonds.

Their most prominent application is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for synthesizing biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. wisdomlib.orgmusechem.com This reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. nih.govyoutube.com The significance of arylboronic acids in this context is due to several desirable characteristics:

Stability: They are generally stable to air and moisture, making them easy to handle and store. mackenzie.br

Low Toxicity: The boron-containing byproducts are typically non-toxic and easily removed from the reaction mixture. nih.gov

Commercial Availability: A wide variety of arylboronic acids with diverse substitution patterns are commercially available, facilitating their use in a broad range of applications. nih.gov

Functional Group Tolerance: The Suzuki-Miyaura reaction tolerates a wide array of functional groups on both coupling partners, allowing for the synthesis of complex molecules in the late stages of a synthetic sequence. youtube.com

Beyond their role as "mere" intermediates in cross-coupling reactions, arylboronic acids have found applications in other areas of chemistry. mackenzie.br They can act as catalysts for reactions such as dehydrative C-alkylation, serve as probes for detecting chemical species, and are used in the development of new materials like self-healing hydrogels and stimuli-responsive polymers. acs.orgnih.gov Their utility also extends to medicinal chemistry, where they are incorporated into diagnostic tools and pharmaceutical drugs. mackenzie.brdigitellinc.com

Position of 6-Butoxynaphthalene-2-boronic Acid within Naphthalene-Based Organoboron Chemistry

Naphthalene-based organoboron compounds represent a specific subclass of arylboronic acids that incorporate the naphthalene (B1677914) scaffold. This bicyclic aromatic system imparts unique properties to the molecule, influencing its steric and electronic characteristics. The synthesis of various naphthalene-based boronic acids and their esters has been explored, providing valuable precursors for creating more complex naphthalene derivatives through palladium and copper-catalyzed coupling reactions. acs.org

This compound holds a specific position within this chemical space. The molecule features:

A naphthalene core , which is a larger aromatic system than a simple benzene (B151609) ring, often leading to distinct photophysical properties such as fluorescence. This makes such compounds interesting for applications in organic electronic materials.

A boronic acid group at the 2-position of the naphthalene ring, which allows it to readily participate in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.net

A butoxy group at the 6-position , an electron-donating alkoxy group. This substituent can modulate the electronic properties of the naphthalene ring system and enhance the solubility of the molecule and its derivatives in organic solvents.

The strategic placement of the butoxy and boronic acid groups makes this compound a tailored building block for creating specific, larger molecules. For instance, it can be used to synthesize substituted binaphthyl compounds or to introduce a butoxynaphthalene moiety into polymers or other functional materials. The development of such specialized organoboron compounds is crucial for advancing fields like materials science and medicinal chemistry, where fine-tuning of molecular properties is essential. digitellinc.combiointerfaceresearch.com

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 145369-28-4
Molecular Formula C₁₄H₁₇BO₃
Molecular Weight 244.09 g/mol
Boiling Point 440.7 ± 37.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
Flash Point 220.3 ± 26.5 °C
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bond Count 5
Data sourced from multiple chemical property databases. chem960.comchem960.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17BO3 B131615 6-Butoxynaphthalene-2-boronic acid CAS No. 145369-28-4

Properties

IUPAC Name

(6-butoxynaphthalen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BO3/c1-2-3-8-18-14-7-5-11-9-13(15(16)17)6-4-12(11)10-14/h4-7,9-10,16-17H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDHTYIAXFUCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455488
Record name (6-Butoxynaphthalen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145369-28-4
Record name (6-Butoxynaphthalen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Catalytic and Reagent Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions Involving Naphthalene-2-boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org Naphthalene-2-boronic acids, including the 6-butoxy derivative, are valuable coupling partners in these reactions for the synthesis of substituted naphthalenes and biaryl compounds. nih.govyoutube.com

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.comnih.gov

Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (e.g., an aryl halide) to a palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) intermediate. youtube.comnih.gov The reactivity of the halide in this step typically follows the order I > OTf > Br > Cl. libretexts.org

Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex. libretexts.orgyoutube.com The precise mechanism of transmetalation can be complex and is influenced by the reaction conditions. The role of the base is critical here, as it activates the boronic acid to facilitate this transfer. wikipedia.orgorganic-chemistry.org One proposed pathway involves the formation of a boronate species [R-B(OH)₃]⁻, which is more nucleophilic and readily transfers its organic group to the palladium center. researchgate.netnih.gov Another proposal suggests the base reacts with the palladium-halide complex to form a palladium-hydroxo species, which then undergoes transmetalation. researchgate.net

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgyoutube.com

Suzuki Reaction MechanismFigure 1:wikipedia.org

The Suzuki-Miyaura reaction is known for its broad scope and functional group tolerance. nih.gov Naphthalene-2-boronic acids can be coupled with a wide variety of aryl and heteroaryl halides.

Aryl Halides: The reaction generally works well with aryl iodides, bromides, and triflates. libretexts.orgacs.org Aryl chlorides, which are often more sluggish to react, can also be used, particularly with the development of more active catalyst systems. quora.com

Heteroaryl Halides: The coupling of naphthalene-2-boronic acids with heteroaryl halides is a powerful tool for the synthesis of complex heterocyclic compounds. rsc.orgnih.gov However, challenges can arise with certain heteroaryl systems. For instance, some heteroarylboronic acids are prone to decomposition (protodeboronation) under the reaction conditions, which can limit yields. acs.orgnih.govmit.edu The electronic properties and position of the halogen on the heterocyclic ring can also significantly influence the reactivity and site-selectivity of the coupling. rsc.org For example, in dihalogenated pyridines, the reaction site can be influenced by the nature of the halides. rsc.org

Limitations: Despite its versatility, the Suzuki-Miyaura reaction has some limitations.

Protodeboronation: A significant side reaction is the cleavage of the carbon-boron bond, particularly with electron-rich or some heteroarylboronic acids, leading to the formation of the corresponding arene and reducing the yield of the desired coupled product. nih.govmit.edu

Steric Hindrance: Highly substituted or sterically hindered coupling partners can lead to lower reaction rates and yields.

Competing Reactions: The presence of certain functional groups on the coupling partners can sometimes lead to side reactions.

A new palladium precatalyst has been developed that facilitates the Suzuki-Miyaura coupling of unstable polyfluorophenyl and 2-heteroaryl boronic acids at room temperature or 40°C with short reaction times. acs.org

The choice of ligand coordinated to the palladium center is crucial for the efficiency and scope of the Suzuki-Miyaura reaction. reddit.com Phosphine ligands are commonly employed, and their steric and electronic properties can be fine-tuned to optimize the catalytic activity.

Bulky and Electron-Rich Ligands: Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) and dicyclohexylphosphinobiphenyls (e.g., XPhos, SPhos) have proven to be highly effective in promoting the coupling of challenging substrates, including aryl chlorides and sterically hindered partners. organic-chemistry.orgresearchgate.net These ligands help to stabilize the palladium(0) species and facilitate the oxidative addition and reductive elimination steps.

Precatalysts: The development of well-defined palladium precatalysts has simplified the execution of Suzuki-Miyaura reactions. These are stable complexes that readily generate the active palladium(0) species in situ. For instance, the use of XPhos-based precatalysts has enabled the efficient coupling of a wide range of substrates, including those prone to decomposition. nih.govacs.org

Ligandless and Aqueous Conditions: In some cases, the reaction can be performed with "ligandless" palladium sources like palladium acetate (B1210297), particularly in aqueous media. acs.orgnih.gov The use of water as a solvent is environmentally benign and can accelerate the reaction rate.

The table below summarizes some common ligands and their applications in Suzuki-Miyaura reactions.

LigandCatalyst SystemApplication
Tri(tert-butyl)phosphine (P(t-Bu)₃)Pd₂(dba)₃/P(t-Bu)₃Coupling of aryl and vinyl halides, including chlorides, at room temperature. organic-chemistry.org
Tricyclohexylphosphine (PCy₃)Pd(OAc)₂/PCy₃Coupling of a diverse array of aryl and vinyl triflates. organic-chemistry.org
XPhosXPhos-Pd-G2Coupling of a wide range of aryl and heteroaryl halides with boronic acids. nih.gov
SPhosPd(OAc)₂/SPhosSuzuki-Miyaura reactions of heteroaryl halides and heteroaryl boronic acids. acs.org
Indenyl-derived phosphinePd(OAc)₂/Indenyl phosphineCoupling of sterically hindered aryl halides. rsc.org

The base plays a multifaceted and critical role in the Suzuki-Miyaura reaction. wikipedia.orgresearchgate.net Its primary functions include:

Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which facilitates the transmetalation step. researchgate.netnih.gov Computational studies support the idea that the reaction pathway involving the initial formation of the boronate is energetically favorable. nih.gov

Formation of Palladium-Hydroxo Complexes: The base can react with the palladium-halide intermediate to form a palladium-hydroxo or palladium-alkoxo complex. wikipedia.orgresearchgate.net This species is often more reactive towards transmetalation than the corresponding halide complex.

Acceleration of Reductive Elimination: In some cases, the base has been shown to accelerate the final reductive elimination step. wikipedia.orgresearchgate.net

The choice and amount of base can significantly impact the reaction's outcome. researchgate.net Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, Ba(OH)₂). researchgate.netresearchgate.net The selection of the base often depends on the specific substrates and the solvent system used. For instance, weaker bases may be preferred for substrates that are sensitive to strong basic conditions.

Iterative cross-coupling strategies have emerged as a powerful method for the modular synthesis of complex organic molecules, including oligomers and natural products. cancer.govacs.org These strategies often rely on bifunctional building blocks that can participate in sequential coupling reactions.

One approach involves the use of B-protected haloboronic acids. In this method, the boronic acid is temporarily protected, for example, as a complex with N-methyliminodiacetic acid (MIDA). cancer.govacs.orgresearchgate.net This protection prevents the boronic acid from reacting while the halo- group undergoes a Suzuki-Miyaura coupling. The protecting group can then be cleaved under mild conditions to reveal the free boronic acid, which can then participate in a subsequent coupling reaction. cancer.govacs.org This iterative process allows for the controlled, step-wise construction of larger molecules from smaller, well-defined building blocks. cancer.govacs.orgresearchgate.net

Another strategy involves the use of boronic acid derivatives with differing reactivity, allowing for selective sequential couplings. The inherent inertness of certain boronic acid protecting groups, such as the naphthalene-1,8-diaminato (dan) group, allows for chemoselective cross-coupling at other reactive sites within a molecule. acs.org

Other Transition Metal-Catalyzed Cross-Coupling Reactions

While palladium is the most common catalyst for reactions involving boronic acids, other transition metals can also be employed. For instance, cooperative palladium/copper catalyst systems have been used for the direct Suzuki-Miyaura coupling of naphthalene-1,8-diaminato (dan)-substituted aryl boron compounds under weak base conditions. acs.org In this system, it is proposed that a highly active arylcopper species is formed via transmetalation between the aryl-B(dan) compound and a copper salt, which then undergoes transmetalation with a palladium(II) intermediate. acs.org

Copper-Promoted C-O and C-N Cross-Coupling (e.g., Chan-Lam-Evans Coupling)

The Chan-Lam-Evans coupling, often referred to as the Chan-Lam coupling, is a powerful method for forming aryl ethers and aryl amines. axsyn.com This reaction utilizes a copper catalyst to couple an aryl boronic acid with an alcohol or an amine. axsyn.comnih.gov As an aryl boronic acid, 6-Butoxynaphthalene-2-boronic acid is a suitable substrate for this transformation, enabling the introduction of the 6-butoxynaphthyl moiety onto a variety of molecules containing O-H or N-H bonds.

The reaction is valued for its mild conditions, often proceeding at room temperature and being tolerant of ambient air, which presents an advantage over some palladium-catalyzed methods. wikipedia.org The general mechanism involves the formation of a copper(III)-aryl-alkoxide or a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the desired C-O or C-N coupled product and regenerate the copper(I) catalyst. axsyn.com The versatility of this reaction has been demonstrated with a wide range of substrates, including phenols, amines, amides, and carbamates. wikipedia.org

Table 1: General Conditions for Chan-Lam-Evans Coupling

ComponentExamplePurpose
Boronic Acid This compoundArylating agent
Coupling Partner Phenols, Amines, AmidesSubstrate with O-H or N-H bond
Copper Source Copper(II) acetateCatalyst
Ligand Pyridine, Phenanthroline derivativesAccelerates the reaction
Base Triethylamine, Potassium carbonateOften used to facilitate the reaction
Solvent Dichloromethane (DCM), TolueneReaction medium

Nickel-Catalyzed Transformations

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and highly effective alternative to palladium-catalyzed methods. These transformations can couple aryl boronic acids with a variety of partners, including organohalides and redox-active esters. synarchive.comnih.gov this compound can serve as the nucleophilic partner in these reactions to form new carbon-carbon bonds.

A notable application is the coupling of boronic acids with alkyl carboxylic acids that have been activated as redox-active esters, such as N-hydroxy-tetrachlorophthalimide (TCNHPI) esters. nih.govlibretexts.org This process allows for the formation of alkyl-aryl bonds, a structure commonly found in pharmaceuticals and other functional materials. nih.govnih.gov The mechanism is believed to involve a Ni(I) intermediate that undergoes transmetalation with the boronic acid, followed by a reductive coupling with the redox-active ester. nih.gov The broad substrate scope and functional group tolerance make nickel catalysis a valuable tool in synthetic chemistry. organic-chemistry.org

Alternative Cross-Coupling Pathways (e.g., Sonogashira, Stille, Lieberskind-Srogl Coupling)

Beyond the more common Suzuki-Miyaura and Chan-Lam couplings, this compound can participate in other important cross-coupling reactions.

Liebeskind-Srogl Coupling: This reaction is a mechanistically unique, palladium-catalyzed process that couples a thioester with a boronic acid to synthesize ketones. wikipedia.orgwikiwand.com It is particularly useful for creating complex molecular structures that are challenging to synthesize via other methods. nih.gov The reaction is typically mediated by a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). wikipedia.orgsynarchive.com The electron-donating nature of the butoxy group on the naphthalene (B1677914) ring of this compound can influence its reactivity in this coupling. nih.gov

Sonogashira Coupling: While the classic Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, variations have been developed that utilize boronic acids. wikipedia.orgorganic-chemistry.org For instance, gold-catalyzed oxidative Sonogashira coupling allows for the reaction of terminal alkynes with arylboronic acids at room temperature, offering excellent functional-group tolerance. nih.gov This provides a pathway to synthesize arylalkynes incorporating the 6-butoxynaphthalene scaffold.

Stille Coupling: The Stille reaction traditionally involves the coupling of organotin compounds with organohalides. nih.gov However, synthetic strategies can be designed to incorporate boronic acids. For example, a molecule can be functionalized with both a thioester and a halide, allowing for a sequential Liebeskind-Srogl coupling with a boronic acid on one side and a Stille coupling on the other, enabling the synthesis of selectively disubstituted compounds. nih.gov

Table 2: Overview of Alternative Cross-Coupling Reactions

ReactionCoupling PartnersCatalyst SystemProduct
Liebeskind-Srogl Thioester + Boronic AcidPd(0) / Cu(I)Ketone
Sonogashira (variant) Terminal Alkyne + Boronic AcidAu(I) or Pd/CuArylalkyne
Stille (in sequence) Organotin + HalidePd(0)Biaryl

Boronic Acid Catalysis in Organic Transformations

In addition to being a key reagent in metal-catalyzed reactions, the boronic acid functional group itself can act as a catalyst. rsc.orgualberta.ca This mode of action, known as boronic acid catalysis (BAC), relies on the Lewis acidic nature of the boron atom and its ability to form reversible covalent bonds with hydroxyl groups. rsc.orgnih.gov This allows for the activation of various functional groups under mild conditions, avoiding the need for stoichiometric activating agents. ualberta.ca

Activation of Hydroxyl Functional Groups

Boronic acids, including this compound, can catalyze reactions by activating hydroxyl groups in alcohols and carboxylic acids. rsc.orgnih.gov The boronic acid reversibly reacts with the hydroxyl group to form a boronate ester. This process can activate an alcohol, for instance, by polarizing the C-O bond, facilitating its departure as a leaving group and allowing for subsequent nucleophilic attack. ualberta.ca This type of activation is central to boronic acid-catalyzed Friedel-Crafts reactions and other substitutions. rsc.org In the case of diols, boronic acids can form cyclic boronates, which can enhance the nucleophilicity of the remaining hydroxyl group. rsc.orgnih.gov

Amide Bond Formation

The formation of amide bonds is one of the most common transformations in organic and medicinal chemistry. researchgate.net Boronic acids have been successfully employed as catalysts for the direct amidation of carboxylic acids with amines. numberanalytics.comresearchgate.net The catalytic cycle is thought to involve the formation of an acyloxyboron intermediate from the reaction of the carboxylic acid with the boronic acid catalyst. This intermediate is more electrophilic than the parent carboxylic acid and is readily attacked by the amine to form the amide bond, regenerating the boronic acid catalyst. scispace.com This method is attractive due to its operational simplicity and reduced waste production compared to traditional methods that use stoichiometric coupling reagents. scispace.comucl.ac.uk

Acid-Catalyzed Reactions (e.g., Cycloadditions, Conjugate Additions)

The Lewis acidity of boronic acids allows them to catalyze a range of reactions that are traditionally promoted by stronger acids. rsc.org This includes cycloaddition and conjugate addition reactions. By coordinating to a carbonyl group on an unsaturated carboxylic acid, a boronic acid catalyst can increase the electrophilicity of the β-carbon, promoting conjugate addition of nucleophiles. rsc.org Similarly, they can activate dienophiles in Diels-Alder reactions. The use of a chiral boronic acid catalyst can even induce stereoselectivity in these transformations.

Applications in Medicinal Chemistry and Chemical Biology

Development of Boronic Acid-Based Bioactive Molecules

The boronic acid functional group is a key player in the design of targeted bioactive compounds. Its ability to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups of serines in enzyme active sites, makes it a powerful pharmacophore. nih.gov

Boronic acids are well-established as potent inhibitors of various enzymes, particularly serine proteases. nih.gov They function as transition-state analogs, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. researchgate.net This mechanism is central to the action of proteasome inhibitors, a class of anticancer drugs. The boronic acid moiety in compounds like bortezomib (B1684674) forms a stable, yet reversible, complex with the active site threonine of the proteasome, leading to the inhibition of cancer cell growth. nih.gov While direct studies on 6-butoxynaphthalene-2-boronic acid as a proteasome inhibitor are not yet prevalent, its structural features suggest potential in this area. The naphthalene (B1677914) group can engage in hydrophobic interactions within the enzyme's binding pocket, potentially enhancing affinity and selectivity.

Boronic acids have also shown significant promise as inhibitors of β-lactamases, enzymes that confer bacterial resistance to penicillin and related antibiotics. nih.gov By blocking these enzymes, boronic acid-based inhibitors can restore the efficacy of existing antibiotics. The development of novel boronic acid inhibitors is a critical strategy in combating antimicrobial resistance.

The search for new antimicrobial agents is a global health priority. While research specifically detailing the antimicrobial properties of this compound is limited, related structures have shown promise. For instance, various boronic acid-containing compounds have been investigated for their antimicrobial effects. nih.gov Furthermore, studies on naphthalene derivatives, such as certain dihydroxynaphthalene-derived bis-quaternary ammonium (B1175870) compounds, have demonstrated potent antibacterial activity against a range of pathogens, including multi-drug resistant strains. nih.gov These findings suggest that the naphthalene scaffold of this compound could contribute to antimicrobial efficacy, warranting further investigation into its potential as a novel antibacterial or antifungal agent.

The application of boronic acids in anticancer research is a rapidly advancing field. nih.govmdpi.com A significant study investigating the antiproliferative effects of various aromatic boronic acid derivatives has provided compelling evidence for the potential of the naphthalene-2-boronic acid scaffold in cancer therapy. mdpi.com In this research, a closely related compound, 6-hydroxynaphthalen-2-yl boronic acid , demonstrated potent cytotoxic effects against a triple-negative breast cancer cell line (4T1). mdpi.comresearchgate.net

The study revealed a concentration-dependent decrease in cell viability, with a half-maximal inhibitory concentration (IC₅₀) in the sub-micromolar range. mdpi.com This highlights the potential of the 6-substituted naphthalene-2-boronic acid core as a template for the design of new anticancer agents. The butoxy group in this compound, being more lipophilic than the hydroxyl group, could influence the compound's pharmacokinetic properties, such as cell membrane permeability and metabolic stability, potentially modulating its anticancer activity.

Table 1: In Vitro Anticancer Activity of a Naphthalene-2-boronic acid Derivative

CompoundCell LineIC₅₀ (µM)
6-hydroxynaphthalen-2-yl boronic acid4T1 (Triple-Negative Breast Cancer)0.1969

Data sourced from a study on the antiproliferative effects of aromatic boronic acid derivatives. mdpi.com

The unique reactivity of the boronic acid group also extends to the development of antiviral agents. nih.gov Research has shown that peptide-boronic acid inhibitors can effectively target flaviviral proteases, which are essential for the replication of viruses such as Zika, West Nile, and Dengue. nih.gov The introduction of a C-terminal boronic acid moiety into dipeptidic inhibitors has been shown to dramatically increase their affinity for the viral protease, resulting in potent inhibition of virus replication at nanomolar concentrations. nih.gov The naphthalene ring of this compound could be explored as a scaffold to design non-peptidic inhibitors, potentially offering advantages in terms of oral bioavailability and metabolic stability.

Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug discovery. The this compound scaffold provides a valuable platform for structure-activity relationship (SAR) studies. nih.govnih.gov By systematically modifying the butoxy group (e.g., altering its length or branching) and exploring substitutions on the naphthalene ring, researchers can probe the specific interactions that govern the compound's biological effects. For example, comparing the activity of this compound with its hydroxylated counterpart (6-hydroxynaphthalen-2-yl boronic acid) can provide insights into the role of lipophilicity and hydrogen bonding in its anticancer activity. mdpi.com Such studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

Molecular Recognition and Sensing Systems

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the cornerstone of their use in molecular recognition and sensing systems. nih.govnih.gov This interaction is particularly relevant for the detection of saccharides, which are rich in diol functionalities and play critical roles in numerous biological processes.

Fluorescent sensors incorporating boronic acids have been developed for the detection of carbohydrates. nih.gov The binding of a saccharide to the boronic acid can modulate the fluorescence properties of a nearby fluorophore, leading to a measurable signal. The naphthalene moiety of this compound is itself fluorescent, which could be harnessed in the design of "turn-on" or "turn-off" fluorescent sensors. The butoxy group can be modified to fine-tune the sensor's solubility and binding affinity for specific target analytes in aqueous environments. These sensing systems have potential applications in diagnostics, such as monitoring glucose levels in diabetic patients, and in basic research for tracking carbohydrates in biological systems. nih.gov

Reversible Covalent Binding with Diols

A cornerstone of boronic acid chemistry is its capacity for reversible covalent interactions with diols, which are molecules containing two hydroxyl (-OH) groups. nih.govresearchgate.net This interaction leads to the formation of cyclic boronate esters. nih.govresearchgate.net The stability of these esters is influenced by the arrangement of the diol, with 1,2- and 1,3-diols forming particularly stable five- and six-membered rings, respectively. nih.gov This reversible nature is crucial, as the bond can be formed and broken under specific conditions, such as changes in pH. researchgate.net This dynamic equilibrium is fundamental to many of the applications of this compound, particularly in the design of sensors and other responsive systems. nih.govresearchgate.net

The formation of these boronate esters is a dynamic process, and the equilibrium can be influenced by external stimuli, allowing for the development of responsive molecular assemblies. nih.govresearchgate.net This characteristic has been widely exploited in the creation of sensors and systems for the controlled release of therapeutic agents. nih.gov

Fluorescent Sensor Design for Saccharide Detection (e.g., Glucose)

The reversible binding of boronic acids to diols is particularly relevant for the detection of saccharides, or sugars, which are rich in diol functionalities. nih.govnih.gov This has led to the extensive development of fluorescent sensors for saccharides, with a significant focus on glucose due to its importance in managing diabetes. nih.govresearchgate.net

The general principle behind these sensors involves coupling the boronic acid moiety to a fluorescent reporter molecule. When the boronic acid is not bound to a saccharide, the fluorescence of the reporter may be quenched or exist in a certain state. Upon binding to a saccharide like glucose, the formation of the boronate ester can induce a conformational change or alter the electronic properties of the sensor molecule. nih.gov This change leads to a detectable signal, such as an increase or decrease in fluorescence intensity, or a shift in the emission wavelength. nih.gov

For instance, some sensors are designed so that the nitrogen atom of a nearby amino group interacts with the boron atom, quenching the fluorescence. When a saccharide binds, this interaction is disrupted, and the fluorescence is "turned on". nih.gov The naphthalene group in this compound can serve as the fluorescent reporter, with its emission properties being sensitive to the binding event at the boronic acid site.

Sensor ComponentFunctionMechanism of Action
This compound Recognition and BindingReversibly binds to the diol groups of saccharides like glucose. nih.govnih.gov
Naphthalene Moiety Fluorescent ReporterProvides the fluorescent signal that is modulated upon saccharide binding.
Saccharide (e.g., Glucose) AnalyteThe target molecule to be detected.

The development of diboronic acid-based sensors has shown enhanced selectivity for glucose over other monosaccharides. mdpi.com This is because the two boronic acid units can bridge specific diol pairs on the glucose molecule, leading to a more stable complex. mdpi.com

Anion Sensing (e.g., Fluoride (B91410), Cyanide, Phosphate)

The Lewis acidic nature of the boron atom in boronic acids makes them suitable for sensing anions, which are Lewis bases. nih.gov this compound can be incorporated into sensor systems designed to detect environmentally and biologically important anions such as fluoride (F⁻), cyanide (CN⁻), and phosphate. nih.govresearchgate.net

The interaction with these anions typically occurs through the formation of a coordinate covalent bond with the empty p-orbital of the boron atom. This interaction alters the electronic properties of the boronic acid and, consequently, the photophysical properties of the attached naphthalene fluorophore. This can result in a change in color (colorimetric sensing) or a change in fluorescence (fluorometric sensing), allowing for the detection and quantification of the target anion. researchgate.netnih.gov

For example, sensors have been designed where the fluorescence is quenched in the absence of the anion. Upon binding of fluoride or cyanide, the fluorescence can be "turned on" or recovered. nih.govresearchgate.net The selectivity of these sensors can be tuned by modifying the structure of the molecule surrounding the boronic acid group. rsc.org

AnionInteraction MechanismDetection Method
Fluoride (F⁻) Strong Lewis acid-base interaction with the boron center. nih.govColorimetric or Fluorometric. researchgate.netnih.gov
Cyanide (CN⁻) Nucleophilic addition to the boron atom. researchgate.netresearchgate.netColorimetric or Fluorometric. researchgate.netnih.gov
Phosphate Formation of a labile bond with the boronic acid. researchgate.netTypically detected through changes in fluorescence. researchgate.net

Intracellular Localization Studies of Boron Agents

The fluorescent properties of the naphthalene moiety in this compound make it a useful tool for studying the intracellular localization of boron-containing compounds. By using techniques like confocal microscopy, researchers can visualize the distribution of these agents within cells. nih.gov

Understanding where a drug or probe localizes within a cell is crucial for elucidating its mechanism of action and for designing more effective therapeutic agents. The chemical structure of the molecule plays a significant role in determining its subcellular distribution. nih.gov For instance, minor structural modifications can lead to significant changes in whether a compound accumulates in the nucleus, cytoplasm, or specific organelles like mitochondria or lysosomes. nih.govmdpi.com

Studies with structurally related naphthalimide derivatives have shown that the type of substitution on the aromatic ring system can direct the molecule to different cellular compartments. nih.gov This knowledge can be applied to design boron agents that target specific cellular structures for applications such as boron neutron capture therapy (BNCT), where concentrating boron in the tumor cell nucleus is desirable. researchgate.net

Biocompatibility and Pharmacokinetic Considerations

The successful application of any compound in a biological system hinges on its biocompatibility and pharmacokinetic profile. Boronic acids, including this compound, have been increasingly investigated for pharmaceutical applications, with several boronic acid-containing drugs receiving regulatory approval. sci-hub.senih.gov

Generally, boronic acids are considered to have low toxicity and are stable enough for use in drug development. nih.gov An important metabolic consideration is that boronic acids can be degraded in the body to boric acid, which is considered a relatively "green" or biocompatible compound that can be eliminated by the body. nih.gov The incorporation of a boronic acid moiety can also be used to enhance the pharmacokinetic properties of a drug, potentially improving its absorption, distribution, metabolism, and excretion profile. sci-hub.se

Boronic Acid as a Carboxylic Acid Bioisostere

In drug design, a bioisostere is a chemical substituent that can replace another functional group without significantly altering the biological activity of the molecule. nih.gov The boronic acid group is considered a bioisostere of the carboxylic acid group. nih.govscinito.ai Carboxylic acids are common functional groups in many drugs, but they can sometimes lead to poor metabolic stability or limited cell membrane permeability. nih.gov

Replacing a carboxylic acid with a boronic acid can be a strategic move to overcome these limitations while maintaining the desired interactions with the biological target. sci-hub.senih.gov The trigonal planar geometry and Lewis acidic character of the boronic acid allow it to mimic the tetrahedral transition state of peptide hydrolysis, making it an effective inhibitor of certain proteases. nih.gov This bioisosteric replacement can lead to improved potency and better pharmacokinetic properties. sci-hub.se

Functional GroupKey PropertiesRole in Drug Design
Carboxylic Acid Acidic, can form hydrogen bonds and ionic interactions.Common pharmacophore, but can have metabolic and permeability issues. nih.gov
Boronic Acid Lewis acidic, can form reversible covalent bonds with nucleophiles. nih.govBioisostere for carboxylic acids, can improve potency and pharmacokinetics. sci-hub.senih.gov

Contributions to Materials Science and Engineering

Integration into Polymer Systems

While specific research on the incorporation of 6-Butoxynaphthalene-2-boronic acid into polymers is still emerging, the well-established chemistry of boronic acids allows for informed predictions of its utility in this field. The compound can be integrated into polymer chains or used as a cross-linker to create sophisticated network structures.

Dynamic covalent networks are a class of polymers that contain reversible covalent bonds, allowing them to be reprocessed and recycled, similar to thermoplastics, while maintaining the robust mechanical properties of thermosets. Vitrimers are a specific type of dynamic covalent network that exhibit a gradual viscosity change with temperature, enabling them to be reshaped and repaired.

The boronic acid group is particularly well-suited for creating dynamic covalent bonds through the formation of boronic esters with diols. These esterification reactions are reversible, and the exchange between boronic esters and diols allows for the rearrangement of the polymer network at elevated temperatures. The incorporation of this compound into a polymer network with a di-functional or multi-functional alcohol could yield a vitrimer. The rigid naphthalene (B1677914) unit would be expected to enhance the thermal stability and mechanical strength of the resulting material.

Table 1: Hypothetical Vitrimer System Incorporating this compound

ComponentRolePotential Properties Conferred
This compoundCross-linkerRigidity, thermal stability, potential fluorescence
Poly(vinyl alcohol)Polymer backboneFlexibility, processability
Resulting VitrimerDynamic NetworkReprocessable, self-healing, thermally stable

Optoelectronic Applications

Naphthalene derivatives are known for their use in organic electronics due to their inherent photoluminescent properties, often emitting in the blue region of the spectrum. The Suzuki-Miyaura cross-coupling reaction, which utilizes boronic acids, is a powerful tool for synthesizing the complex conjugated molecules required for these applications.

While there is no direct literature detailing the use of this compound in OLEDs, its structure suggests it could be a valuable precursor for synthesizing blue-emitting materials. Through Suzuki coupling with various aryl halides, it is possible to construct extended π-conjugated systems that are essential for efficient light emission in OLED devices. The butoxy group can improve the solubility of the resulting materials, which is crucial for their processing and incorporation into devices.

Table 2: Potential OLED Material Synthesis via Suzuki Coupling

Reactant 1Reactant 2Potential Product Application
This compound9,10-DibromoanthraceneBlue-emitting layer in an OLED
This compound4,4'-DibromobiphenylHost material for a phosphorescent OLED

Liquid Crystalline Properties

The rigid, calamitic (rod-like) shape of the naphthalene core is a key feature in the design of thermotropic liquid crystals. These materials exhibit intermediate phases of matter, known as mesophases, between the solid and isotropic liquid states. The arrangement of molecules in these phases can be controlled by temperature and external fields, making them suitable for display technologies and sensors.

Table 3: Thermotropic Properties of Related 2-(6-Alkoxynaphthalen-2-yl)-6-methoxyquinolines mdpi.com

Alkoxy Chain (n)Melting Point (°C)Clearing Point (N-I) (°C)Mesophase Range (°C)
3 (Propoxy)213.7234.220.5
4 (Butoxy)196.3215.819.5
5 (Pentoxy)185.3201.916.6
6 (Hexoxy)179.8198.418.6
7 (Heptoxy)162.4181.819.4
8 (Octoxy)164.8183.618.8

This data illustrates the influence of the alkoxy chain length on the liquid crystalline properties of naphthalene-containing compounds, suggesting that derivatives of this compound would also exhibit such behavior.

Derivatization Strategies and Advanced Analytical Applications

Formation of Boronate Esters for Stability and Reactivity Modulation

Boronic acids are frequently converted into boronate esters to improve their handling and performance in synthetic protocols. These esters are generally more stable, crystalline, and less polar than their corresponding free acids, which simplifies purification by standard techniques like silica (B1680970) gel chromatography. scientificupdate.com The choice of diol for esterification allows for fine-tuning of the ester's stability and reactivity.

Pinacol (B44631) esters are a ubiquitous form of boronic acid protection. The reaction of 6-Butoxynaphthalene-2-boronic acid with pinacol yields 2-(6-Butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. sigmaaldrich.com This derivative is significantly more stable towards hydrolysis and oxidation compared to the free boronic acid. frontierspecialtychemicals.comresearchgate.net Pinacol esters are common intermediates in cross-coupling reactions, where their stability prevents degradation under reaction conditions while still allowing for efficient transmetalation. scientificupdate.com

Neopentyl glycol is another diol used to form stable boronate esters. These esters form a six-membered dioxaborinane ring, which offers a different steric and electronic profile compared to the five-membered dioxaborolane ring of pinacol esters. organoborons.comsigmaaldrich.com Like their pinacol counterparts, neopentyl glycol esters exhibit enhanced stability, making them suitable for purification and use in various synthetic transformations where the free boronic acid might decompose. organoborons.com

Table 1: Comparison of Boronic Acid and Common Boronate Esters

FeatureThis compoundPinacol EsterNeopentyl Glycol Ester
Structure R-B(OH)₂Forms a 5-membered ring with the boron atomForms a 6-membered ring with the boron atom
Stability Prone to dehydration (boroxine formation) and oxidationHigh hydrolytic and oxidative stability researchgate.netHigh stability, comparable to pinacol esters organoborons.com
Physical State Often amorphous or difficult to crystallizeTypically crystalline solids scientificupdate.comOften crystalline solids
Purification Difficult via silica gel chromatographyCompatible with silica gel chromatography scientificupdate.comCompatible with silica gel chromatography
Common Use Direct use in some coupling reactionsStable intermediates for Suzuki-Miyaura coupling scientificupdate.comStable intermediates for various organic syntheses

A significant advancement in boronic acid chemistry is the use of N-methyliminodiacetic acid (MIDA) to form highly stable boronate esters. sigmaaldrich.com When this compound is reacted with MIDA, it forms a trivalent, sp³-hybridized boron center, which is exceptionally stable. sigmaaldrich.combldpharm.com

MIDA boronates possess several key advantages:

Exceptional Stability: They are typically free-flowing, crystalline solids that are stable to air, moisture, and, crucially, silica gel chromatography. nih.govnih.gov

Compatibility: They are unreactive under standard anhydrous cross-coupling conditions, tolerating a wide range of reagents that would degrade free boronic acids. nih.gov

Controlled Deprotection: The boronic acid can be readily liberated from its MIDA ester under mild aqueous basic conditions (e.g., using NaHCO₃ or 1M NaOH), allowing for its "slow release" or in situ formation when needed for a reaction. sigmaaldrich.comnih.gov

This protection strategy allows complex, multi-step syntheses to be performed on the naphthalene (B1677914) scaffold without premature degradation or reaction of the boron-containing moiety. bldpharm.comnih.gov

Theoretical and Computational Investigations

Electronic Structure and Reactivity Profiles

Computational studies, often employing Density Functional Theory (DFT), can elucidate the electronic landscape of this molecule. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

The butoxy group, being an electron-donating group, influences the electron density of the naphthalene (B1677914) ring system. This, in turn, affects the electrophilicity of the boron atom in the boronic acid group. The reactivity profile of boronic acids is characterized by their Lewis acidity and their ability to form reversible covalent bonds with nucleophiles, particularly diols. researchgate.netnih.gov The vacant p-orbital on the boron atom is key to this reactivity. researchgate.net

Computational models can predict how the electronic properties of the substituted naphthalene ring modulate the Lewis acidity of the boronic acid and its propensity to engage in reactions such as the Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis. frontierspecialtychemicals.com

Table 1: Calculated Electronic Properties of a Related Naphthoic Acid Derivative

ParameterValue
HOMO Energy-0.245 eV
LUMO Energy-0.078 eV
HOMO-LUMO Gap0.167 eV
Ionization Energy0.245 eV
Electron Affinity0.078 eV

Note: Data is for a representative ortho-substituted naphthoic acid and is illustrative of the types of parameters calculated. Actual values for 6-Butoxynaphthalene-2-boronic acid would require specific calculations. researchgate.net

Modeling of Boron-Ligand Interactions

The interaction between the boronic acid group and various ligands is a central aspect of its application in sensing and catalysis. Computational modeling is instrumental in understanding the nature and strength of these interactions. Boronic acids are well-known for their ability to form stable cyclic esters with 1,2- and 1,3-diols. researchgate.net

DFT calculations can be used to model the geometry and binding energies of the boronate esters formed between this compound and different diol-containing ligands. biorxiv.org These models can reveal the preferred conformations and the non-covalent interactions, such as hydrogen bonding, that contribute to the stability of the complex. biorxiv.org

Furthermore, computational studies can simulate the interaction of the boronic acid with other important biological molecules, such as amino acids. For instance, boronic acids can interact with the serine residue in the active site of proteases. nih.gov Modeling these interactions is crucial for the rational design of enzyme inhibitors.

Table 2: Example of Calculated Interaction Energies for a Boronic Acid Derivative

Interaction TypeCalculated Energy (kcal/mol)
Geometric Optimization53.9
Single Point Energy-66.3
Self-Consistent Reaction Field-49.0

Note: This data is for a different boronic acid derivative interacting with a protein binding pocket and serves as an example of the types of energetic parameters that can be computationally determined. biorxiv.org

Prediction of Catalytic Activity and Selectivity

This compound is a valuable building block in palladium-catalyzed cross-coupling reactions. frontierspecialtychemicals.com Computational chemistry plays a significant role in predicting the catalytic activity and selectivity of such reactions. By modeling the reaction mechanism, which typically involves oxidative addition, transmetalation, and reductive elimination steps, researchers can identify the rate-determining step and the factors that influence it. arxiv.org

Machine learning models, trained on datasets of experimental and computational data, are emerging as powerful tools for predicting catalytic performance. arxiv.orgosti.gov These models can identify key descriptors, such as electronic properties and steric parameters of the boronic acid, that correlate with catalytic activity and selectivity. osti.gov This predictive capability can accelerate the discovery of optimal reaction conditions and novel catalysts. arxiv.orgosti.gov

For instance, a computational screening could evaluate the performance of this compound in a Suzuki-Miyaura reaction with various aryl halides, predicting the yield and selectivity for each combination. arxiv.org

Spectroscopic Characterization Insights

Computational methods are invaluable for interpreting experimental spectroscopic data and providing a deeper understanding of the molecular structure and properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of the compound. rsc.org By comparing the calculated spectra with experimental data, assignments of the various peaks to specific protons and carbons in the molecule can be confirmed. chegg.comchegg.com For instance, the chemical shifts of the aromatic protons on the naphthalene ring and the protons of the butoxy group can be accurately predicted. chegg.comchegg.com Furthermore, ¹¹B NMR is a specific technique for boron-containing compounds, and computational chemistry can aid in understanding the chemical shift and quadrupolar coupling constants of the boron nucleus. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of this compound. researchgate.net This allows for the assignment of the absorption bands observed in the experimental FT-IR spectrum to specific molecular vibrations, such as the O-H stretching of the boronic acid, the C-O stretching of the butoxy group, and the various vibrations of the naphthalene ring. researchgate.netnist.gov

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption bands in the UV-Vis spectrum. researchgate.netsemanticscholar.org These calculations can help to understand the origin of the observed absorptions, for example, identifying them as π-π* transitions within the naphthalene system. nsf.gov The solvent environment can also be included in these models to predict solvatochromic shifts. researchgate.net

Table 3: Key Spectroscopic Features and Their Theoretical Correlation

Spectroscopic TechniqueKey FeatureComputational Insight
¹H NMRChemical shifts of aromatic and aliphatic protons. chegg.comchegg.comPrediction of chemical shifts to aid in peak assignment. rsc.org
¹³C NMRChemical shifts of naphthalene and butoxy carbons.Calculation of carbon chemical shifts for structural confirmation.
¹¹B NMRBoron chemical shift and line shape. researchgate.netPrediction of boron chemical shift and quadrupolar coupling constant. researchgate.net
FT-IRO-H, C-O, and aromatic C-H stretching vibrations. researchgate.netnist.govCalculation of vibrational frequencies for band assignment. nih.gov
UV-VisAbsorption maxima (λmax). researchgate.netnsf.govPrediction of electronic transitions and their energies. semanticscholar.org

Future Perspectives and Emerging Research Directions

Advancements in Sustainable Synthesis of 6-Butoxynaphthalene-2-boronic Acid

The synthesis of arylboronic acids, including this compound, is undergoing a transformation towards more sustainable and efficient methods. Traditional synthesis often involves multiple steps with potentially hazardous reagents. acs.org Modern research, however, is focused on greener alternatives that minimize waste, reduce energy consumption, and utilize safer materials.

Key emerging strategies include:

Flow Chemistry: This approach involves performing chemical reactions in a continuous-flow reactor rather than in a traditional batch process. researchgate.netacs.orgnih.gov Flow chemistry offers superior control over reaction parameters like temperature and mixing, leading to higher yields and purity. acs.orgorganic-chemistry.org For boronic acid synthesis, which can involve unstable intermediates, the rapid processing times (sometimes less than a second) and enhanced safety of flow systems are particularly advantageous. nih.govorganic-chemistry.org Researchers are developing scalable flow processes for lithiation-borylation reactions that can be adapted for the production of complex boronic acids like the one in focus. researchgate.netacs.org

Catalytic C-H Borylation: Direct C-H bond borylation is an atom-economical method that avoids the need for pre-functionalized starting materials, such as aryl halides. nih.govnih.gov Transition metal catalysts, particularly those based on iridium and rhodium, are pivotal in this area. nih.govnih.govrsc.org Recent advancements have focused on developing new ligands that can control the regioselectivity of the borylation on naphthalene (B1677914) derivatives, allowing for precise functionalization at specific positions on the aromatic core. synthical.comresearchgate.netacs.org Nickel-catalyzed methods are also emerging as a cost-effective alternative to precious metal catalysts. researchgate.net

Micellar Catalysis: Performing reactions in water using surfactants to form micelles creates a "nanoreactor" environment that can accelerate reaction rates and allow for the use of water as a solvent, a key goal of green chemistry. Palladium-catalyzed borylation of aryl halides has been successfully demonstrated in water under micellar conditions, offering a promising route for the synthesis of a wide range of boronic esters.

The table below summarizes and compares these modern synthetic approaches.

Synthesis MethodKey AdvantagesChallenges & Research FocusRelevant Catalyst/System
Flow Chemistry High throughput, enhanced safety, precise control, scalability. acs.orgnih.govorganic-chemistry.orgReactor design to prevent clogging, optimization of flow rates and residence times. acs.orgOrganolithium chemistry, continuous-flow reactors. acs.orgorganic-chemistry.org
Catalytic C-H Borylation Atom economy, reduced waste, use of unfunctionalized arenes. nih.govnih.govAchieving high regioselectivity, catalyst cost and recycling. nih.govsynthical.comIridium, Rhodium, Nickel catalysts with specialized ligands. nih.govrsc.orgresearchgate.net
Micellar Catalysis Use of water as a solvent, environmentally friendly.Surfactant compatibility, product isolation from aqueous media.Palladium precursors with specific ligands (e.g., Sphos).

Exploration of Novel Therapeutic Targets and Mechanisms

Boronic acids are a privileged class of compounds in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with the active sites of enzymes, particularly serine proteases. nih.govingentaconnect.com The groundbreaking success of Bortezomib (B1684674), a boronic acid-based proteasome inhibitor for treating multiple myeloma, has spurred extensive research into new boronic acid-based therapeutics. nih.govingentaconnect.com Naphthalene-based scaffolds, like that in this compound, are of particular interest for their potential to interact with specific biological targets. nih.govresearchgate.net

Emerging therapeutic applications include:

Enzyme Inhibition: Boronic acids act as transition-state analog inhibitors for a wide range of enzymes. ingentaconnect.comnih.gov Research is expanding beyond proteasomes and serine proteases to target other enzyme classes like metallo-β-lactamases (implicated in antibiotic resistance) and histone deacetylases (HDACs). nih.govmdpi.com The naphthalene moiety can be tailored to improve binding affinity and selectivity for the target enzyme's active site. nih.gov

Anticancer Agents: Beyond proteasome inhibition, naphthalene-based compounds are being investigated for other anticancer mechanisms. nih.govresearchgate.net For instance, derivatives are being designed to inhibit tubulin polymerization, a process crucial for cell division. nih.gov A recent study developed novel non-peptide proteasome inhibitors with a 4-aromatic sulfonyl naphthalene-based scaffold that showed promising anti-proliferative activity against breast cancer cell lines. nih.gov

Bioorthogonal Chemistry: This field involves chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.govacs.orgnih.gov Boronic acids, including vinylboronic acids, are being explored as bioorthogonal reactants. nih.govacs.org They can be used for site-selective protein labeling, allowing researchers to track proteins in living cells and elucidate their functions. nih.govacs.org This opens up new avenues for diagnostics and understanding disease mechanisms at the molecular level.

The following table highlights potential therapeutic targets for boronic acid-containing compounds.

Therapeutic Target ClassMechanism of ActionExamples of Targeted Enzymes/Processes
Proteases Mimic the tetrahedral transition state of peptide bond hydrolysis, forming a reversible covalent bond with the catalytic serine residue. ingentaconnect.comnih.govProteasome, Serine Proteases (e.g., Thrombin, HCV NS3), β-lactamases. nih.govingentaconnect.comnih.govmdpi.com
Kinases Competitive inhibition at the ATP-binding site.Various protein kinases involved in cell signaling pathways.
Histone Deacetylases (HDACs) Inhibition of enzymes that remove acetyl groups from histones, affecting gene expression. nih.govClass I, II, and IV HDACs. nih.gov
Tubulin Binds to the colchicine (B1669291) binding site, preventing polymerization into microtubules and arresting cell division. nih.govβ-tubulin. nih.gov

Design of Next-Generation Smart Materials

The ability of the boronic acid group to form reversible covalent bonds with diols (molecules with two hydroxyl groups) is the cornerstone of its use in smart materials. nih.govelsevierpure.com These materials can respond to specific stimuli, such as changes in pH or the presence of certain molecules. The naphthalene component of this compound can impart valuable photophysical properties, such as fluorescence, making it a prime candidate for advanced sensors. acs.orgnih.govrsc.org

Future research in this area is focused on:

Fluorescent Sensors: Naphthalene-based boronic acids are excellent platforms for creating fluorescent sensors, particularly for saccharides (sugars). acs.orgnih.govrsc.orgrsc.org The binding of a sugar to the boronic acid group can alter the electronic environment of the naphthalene fluorophore, leading to a detectable change in fluorescence intensity or color. acs.orgnih.gov These sensors can be designed to operate at physiological pH, making them suitable for biological applications like monitoring glucose levels. nih.govrsc.orgrsc.org

Self-Healing Polymers: Dynamic covalent bonds formed by boronic esters (the product of a boronic acid reacting with a diol) can be incorporated into polymer networks to create self-healing materials. nih.govelsevierpure.comrsc.orgacs.orgresearchgate.net When the material is damaged, these reversible bonds can break and reform, allowing the material to mend itself at room temperature. acs.org Such materials have potential applications in coatings, sealants, and biomedical implants. nih.govelsevierpure.com

Stimuli-Responsive Drug Delivery: Hydrogels functionalized with boronic acids can be designed to release a therapeutic payload in response to specific triggers. nih.govmdpi.com For example, a hydrogel could be engineered to be stable at neutral pH but to degrade and release a drug in the more acidic environment of a tumor. The dynamic nature of the boronate ester bonds also makes these hydrogels shear-responsive, a property that could be exploited for injectable drug delivery systems. nih.govmdpi.com

The table below outlines the properties and potential applications of smart materials based on boronic acids.

Material TypeCore PrincipleStimulusPotential Applications
Fluorescent Sensors Reversible binding of the boronic acid to diols alters the fluorescence of the naphthalene moiety. acs.orgnih.govPresence of saccharides (e.g., glucose), pH changes. acs.orgnih.govContinuous glucose monitoring, diagnostics. nih.gov
Self-Healing Materials Reversible formation and breakage of boronic ester crosslinks in a polymer network. elsevierpure.comacs.orgMechanical damage, water, heat. rsc.orgacs.orgProtective coatings, reusable adhesives, soft robotics. elsevierpure.com
Drug Delivery Hydrogels pH-dependent stability of boronate ester crosslinks in the hydrogel matrix. mdpi.compH, glucose concentration, shear stress. nih.govmdpi.comTargeted cancer therapy, controlled release of therapeutics. mdpi.com

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The most exciting future developments for this compound lie at the intersection of chemistry, biology, and materials science. nih.gov The compound's unique combination of features—a synthetically versatile handle (boronic acid), a fluorescent reporter (naphthalene), and a tunable modifying group (butoxy)—makes it an ideal tool for creating sophisticated systems that can function in complex biological environments.

Future interdisciplinary research will likely focus on:

Theranostics: Combining therapy and diagnostics in a single platform. A nanoparticle functionalized with a naphthalene-based boronic acid could be designed to both detect cancer cells (by binding to specific cell-surface glycoproteins and fluorescing) and deliver a cytotoxic drug.

Bio-inspired Materials: Creating materials that mimic biological processes. For example, researchers could develop self-regulating drug delivery systems where a boronic acid-based sensor detects a disease biomarker (like high glucose) and triggers the release of a specific drug (like insulin) from the same material.

Advanced Bio-probes: Using bioorthogonal chemistry to attach boronic acid-based sensors to specific proteins or cellular structures. nih.govsci-hub.se This would allow for real-time imaging of molecular events within living cells, providing unprecedented insights into cellular function and disease progression.

The convergence of these fields, powered by versatile molecules like this compound, promises a future of highly specific medical treatments, ultra-sensitive diagnostics, and intelligent, responsive materials.

Q & A

Basic: What synthetic strategies are recommended for achieving high-purity 6-Butoxynaphthalene-2-boronic acid, and how can purification challenges be mitigated?

Methodological Answer:
Synthesis typically involves cross-coupling reactions, such as Miyaura borylation, where halogenated naphthalene precursors react with bis(pinacolato)diboron. Critical steps include protecting the butoxy group to prevent undesired side reactions. Purification often requires column chromatography, but silica gel should be avoided due to irreversible binding of boronic acids. Instead, neutral alumina or activated charcoal can be used . Post-synthesis, recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) improves purity. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) or 11^{11}B NMR (peak ~30 ppm for boronic acids) is essential .

Basic: How can the structural integrity of this compound be confirmed experimentally?

Methodological Answer:
X-ray crystallography is the gold standard for structural confirmation, resolving bond angles and steric effects of the butoxy group. For solution-phase analysis, 1^{1}H NMR should show distinct aromatic protons (δ 7.5–8.5 ppm) and butoxy methylene protons (δ 3.5–4.5 ppm). 13^{13}C NMR confirms the naphthalene backbone and butoxy chain connectivity. FT-IR can validate B-O (∼1340 cm1^{-1}) and aromatic C-H (∼3050 cm1^{-1}) stretches. For labs lacking crystallography, high-resolution mass spectrometry (HRMS) with ESI+ or MALDI-TOF provides molecular ion verification .

Advanced: How can this compound be utilized in designing fluorescent chemosensors for diol detection in physiological conditions?

Methodological Answer:
The compound’s boronic acid moiety binds diols (e.g., saccharides) via reversible ester formation, enabling sensor design. Coupling with fluorophores (e.g., anthracene or BODIPY) creates a "turn-on" response upon diol binding. For physiological relevance (pH 7.4), optimize sensor stability by introducing electron-withdrawing groups (e.g., fluorine) to lower the pKa of the boronic acid, enhancing binding at neutral pH. Validation requires titration experiments with UV-vis or fluorescence spectroscopy, monitoring λmax_{\text{max}} shifts or intensity changes. Competitive assays with common interferents (e.g., ascorbic acid) ensure selectivity .

Advanced: What factors influence the tautomeric equilibria of this compound, and how can these be characterized?

Methodological Answer:
Tautomerism between trigonal (boronic acid) and tetrahedral (boronate ester) forms depends on pH, solvent polarity, and substituents. For 6-Butoxynaphthalene derivatives, the electron-donating butoxy group stabilizes the boronate form at higher pH. To study equilibria, use 11^{11}B NMR in D2_2O/CD3_3OD mixtures: trigonal boron appears at ~30 ppm, while tetrahedral boronate peaks at ~10 ppm. pH titrations monitored via UV-vis spectroscopy (200–400 nm) reveal isosbestic points, indicating reversible transitions. Computational modeling (DFT) predicts dominant tautomers under specific conditions .

Advanced: What methodological considerations are critical for analyzing this compound in complex biological matrices?

Methodological Answer:
In biological samples (e.g., cell lysates), solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) retains the compound while removing proteins. Adjust pH to 8.5–9.0 during extraction to favor boronate ester formation, enhancing recovery. For quantification, LC-MS/MS with a HILIC column (acetonitrile/ammonium formate buffer) separates boronic acid from endogenous compounds. Use deuterated analogs (e.g., 2^{2}H-labeled) as internal standards to correct matrix effects. Limit of detection (LOD) can reach sub-ng/mL levels with MRM transitions optimized for m/z 245 → 153 .

Basic: What storage conditions are optimal for maintaining the stability of this compound?

Methodological Answer:
Store under inert atmosphere (argon or nitrogen) at 2–4°C to prevent oxidation and boroxine formation. Desiccants (e.g., molecular sieves) in sealed containers mitigate hydrolysis. For long-term stability (>6 months), lyophilize the compound and store as a powder. Periodic purity checks via TLC (silica gel 60 F254_{254}, ethyl acetate eluent) or 1^{1}H NMR ensure integrity. Avoid prolonged exposure to light, as naphthalene derivatives may undergo photodegradation .

Advanced: How do steric effects from the butoxy group influence the reactivity of this compound in Suzuki-Miyaura couplings?

Methodological Answer:
The butoxy group at the 6-position creates steric hindrance, slowing transmetallation in Suzuki reactions. To enhance reactivity, use bulky palladium catalysts (e.g., SPhos or XPhos ligands) that stabilize the active Pd(0) species. Optimize reaction temperature (80–100°C) and base (Cs2_2CO3_3) to improve coupling efficiency. Kinetic studies via 19^{19}F NMR (using fluorinated aryl halides) quantify reaction rates. Comparative studies with unsubstituted naphthaleneboronic acids reveal steric effects on yield and regioselectivity .

Retrosynthesis Analysis

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6-Butoxynaphthalene-2-boronic acid
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6-Butoxynaphthalene-2-boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.